1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one

Medicinal Chemistry Chemical Intermediate Procurement Suzuki Coupling

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one (CAS 1437486-26-4) is a quinoline-based small molecule with molecular formula C₁₃H₁₂BrNO and molecular weight 278.15 g/mol. The compound features a 6-bromo-4-methylquinoline core with a propan-2-one substituent at the 2-position, placing it within the broader class of bromo-substituted quinolines that have been explicitly claimed as intermediates for the preparation of hepatitis C virus (HCV) protease inhibitors.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
Cat. No. B11845767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)Br)CC(=O)C
InChIInChI=1S/C13H12BrNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3
InChIKeyLRZUYKMHLUMIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one: Chemical Identity and Procurement Baseline


1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one (CAS 1437486-26-4) is a quinoline-based small molecule with molecular formula C₁₃H₁₂BrNO and molecular weight 278.15 g/mol . The compound features a 6-bromo-4-methylquinoline core with a propan-2-one substituent at the 2-position, placing it within the broader class of bromo-substituted quinolines that have been explicitly claimed as intermediates for the preparation of hepatitis C virus (HCV) protease inhibitors [1]. Commercially, the compound is available at purities of 97–98% from select specialty chemical suppliers, typically in milligram-to-gram quantities for research and development purposes .

Why 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one Cannot Be Replaced by a Close Analog Without Risk


Within the quinoline-propanone chemical space, the simultaneous presence of three substituents—the 6-bromo, the 4-methyl, and the 2-propan-2-one—creates a substitution pattern that is structurally non-interchangeable with any single near-neighbor analog. Removing the bromine (as in 1-(4-methylquinolin-2-yl)propan-2-one, CAS 42508-77-0) eliminates the heavy atom necessary for Suzuki coupling at the 6-position and alters the electronic profile of the quinoline ring . Replacing the 2-propan-2-one with a hydroxyl group (as in 6-bromo-4-methylquinolin-2(1H)-one, CAS 89446-19-5) eliminates the reactive ketone moiety required for subsequent condensation or reductive amination steps . Furthermore, bromo-substituted quinolines are explicitly referenced in Boehringer Ingelheim patents as privileged intermediates for constructing HCV NS3/4A protease inhibitors, a synthetic pathway that depends critically on the bromine at the 6-position for regioselective cross-coupling and the 2-substituent for peptidomimetic elaboration [1].

Quantitative Differentiation Evidence for 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one Versus Closest Analogs


Molecular Weight and Heavy Atom Content: Brominated vs. Non-Brominated Analog Comparison

The target compound exhibits a molecular weight of 278.15 g/mol, representing a 39.6% increase over the non-brominated analog 1-(4-methylquinolin-2-yl)propan-2-one (MW 199.25 g/mol) . The bromine atom contributes a monoisotopic mass of 78.92 Da and an exact mass increment (Δ) of +78.90 Da relative to the unsubstituted analog . The presence of bromine also increases the computed XLogP3 from approximately 2.7 (estimated for the non-brominated analog) to approximately 3.7 (estimated for the target compound), representing a shift of ~1 log unit toward greater lipophilicity [1].

Medicinal Chemistry Chemical Intermediate Procurement Suzuki Coupling

Enzymatic Inhibitory Activity of 6-Bromo-Quinoline Scaffolds: Class-Level Potency Reference for HCV NS3 Protease

Although the target compound itself has not been reported in isolated enzymatic assays, bromo-substituted quinolines bearing a C8-bromo substituent on the quinoline P2 motif have been shown to confer significant potency in HCV NS3 protease inhibition. Specifically, the introduction of a C8-bromo group on the quinoline B-ring resulted in a 'significant increase in the cell-based potency' of linear tripeptide HCV NS3 protease inhibitors, ultimately leading to the clinical candidate BI 201335 [1]. In a related series, macrocyclic quinoline-based P2-P4 HCV NS3/4A protease inhibitors with bromo and methyl substitutions at positions 8 and 2 of the quinoline P2′ motif exhibited potent enzymatic IC₅₀ values in the low nanomolar range and sub-nanomolar EC₅₀ values in the HCV replicon assay [2]. Separately, 6-bromo-substituted quinoline ALLINIs (HIV-1 integrase inhibitors) demonstrated a measurable improvement in antiviral EC₅₀ relative to the unsubstituted 4-chlorophenylquinoline reference compound, with the 6-bromo derivative showing a 'slight decrease in the measured EC₅₀ value, implying increased ability to cause multimerization' [3].

Antiviral Drug Discovery HCV NS3 Protease Structure-Activity Relationship

Patent-Cited Utility as HCV Protease Inhibitor Intermediate: Boehringer Ingelheim Patent Family Mapping

The compound belongs to a class of bromo-substituted quinolines of formula (I) explicitly claimed in US Patent 8,633,320 B2 (Boehringer Ingelheim) as intermediates for preparing HCV protease inhibitors [1]. The patent describes a convergent synthetic route employing Suzuki coupling at the bromo-substituted position to install aryl, heteroaryl, or alkenyl groups, with the 2-position available for further peptidomimetic elaboration [2]. In contrast, the non-brominated analog 1-(4-methylquinolin-2-yl)propan-2-one (CAS 42508-77-0) is not specifically claimed in the Boehringer patent family and lacks the requisite C6-bromo handle for the key Suzuki coupling step, making it synthetically incompatible with the patented HCV inhibitor assembly strategy .

HCV Drug Discovery Bromo-Quinoline Intermediates Suzuki Coupling

Physicochemical Property Comparison: 6-Bromo-4-methylquinoline Scaffold vs. 6-Bromo-4-methylquinolin-2(1H)-one Tautomer

The target compound, as a 2-propan-2-one derivative, possesses a ketone functional group that is structurally distinct from the hydroxyl/keto tautomer present in 6-bromo-4-methylquinolin-2(1H)-one (CAS 89446-19-5) . The 2(1H)-one tautomer exists predominantly in the lactam form (amide-like), which has significantly different hydrogen-bonding capacity (H-bond donor count = 1; H-bond acceptor count = 2) compared to the target compound (H-bond donor count = 0; H-bond acceptor count = 2 for the ketone oxygen and quinoline nitrogen) [1]. The ketone carbonyl (C=O stretching frequency ~1710 cm⁻¹) is also distinguishable from the amide carbonyl (~1650 cm⁻¹) by IR spectroscopy, providing a straightforward analytical QC differentiation point [2].

Physicochemical Profiling Reactivity Differentiation Intermediate Selection

Optimal Scientific and Industrial Application Scenarios for 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one


Scaffold for Suzuki-Miyaura Cross-Coupling in HCV NS3/4A Protease Inhibitor Lead Optimization

The C6-bromine atom on the quinoline ring provides a regioselective handle for palladium-catalyzed Suzuki coupling with aryl, heteroaryl, or alkenyl boronic acids or esters, as described in Boehringer Ingelheim's patent US 8,633,320 B2 [1]. The propan-2-one moiety at the 2-position can be subsequently elaborated via reductive amination, oxime formation, or α-alkylation to introduce peptidomimetic elements, consistent with the P2-P4 macrocyclic inhibitor design strategy [2]. This synthetic sequence cannot be replicated using the non-brominated analog 1-(4-methylquinolin-2-yl)propan-2-one, which lacks the C6 coupling site, nor using 6-bromo-4-methylquinoline, which lacks the 2-side-chain functionalization point [3].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies Across Quinoline-Based Antiviral Programs

With an estimated XLogP3 of ~3.7 and zero hydrogen-bond donors, the compound occupies a specific physicochemical space that bridges less lipophilic 2(1H)-quinolinones (XLogP3 ≈ 2.5 for 6-bromo-4-methylquinolin-2(1H)-one) and more lipophilic diarylquinolines [1]. This intermediate lipophilicity, combined with the bromine heavy atom, makes the compound suitable as a central intermediate for parallel SAR exploration where the bromine is diversified via Suzuki coupling to generate libraries with systematic variation at the 6-position [2]. The class-level evidence from HIV-1 integrase ALLINIs suggests that 6-bromo substitution improves target engagement compared to unsubstituted analogs, supporting the use of this scaffold as a starting point for antiviral hit-to-lead campaigns [3].

Reference Standard for Analytical Method Development in Bromoquinoline Intermediate Quality Control

The compound's well-defined molecular weight (278.15 g/mol), distinct bromine isotopic pattern (¹:¹ ratio of ⁷⁹Br:⁸¹Br), and characteristic ketone carbonyl IR absorption (~1710 cm⁻¹) make it suitable as a reference standard for developing LC-MS and HPLC purity methods for bromo-substituted quinoline intermediates [1]. The compound's SMILES notation (CC(CC1=NC2=CC=C(Br)C=C2C(C)=C1)=O) and InChI key are publicly documented, enabling unambiguous identity confirmation via HRMS and NMR [2]. Commercial availability at 97–98% purity from multiple suppliers supports its use in method validation protocols [3].

Quote Request

Request a Quote for 1-(6-Bromo-4-methylquinolin-2-yl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.